molecular formula C15H12O6 B11828071 2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone

2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone

Cat. No.: B11828071
M. Wt: 288.25 g/mol
InChI Key: JOTFBNHLVKKWSS-UHFFFAOYSA-N
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Description

2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple hydroxyl groups and a benzofuranone core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone typically involves the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the benzofuranone ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques like chromatography and crystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nigrescin: Another benzofuranone derivative with similar structural features.

    2-[(3,4-Dihydroxyphenyl)methyl]-2,6,7-trihydroxybenzofuran-3(2H)-one: A closely related compound with additional hydroxyl groups.

Uniqueness

2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone is unique due to its specific arrangement of hydroxyl groups and the benzofuranone core. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

2-[(3,4-dihydroxyphenyl)methyl]-6,7-dihydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H12O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-5,12,16-18,20H,6H2

InChI Key

JOTFBNHLVKKWSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O

Origin of Product

United States

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